PD 168077 maleate
Overview
Description
PD 168077 maleate: is a potent and selective agonist for the dopamine D4 receptor. It has a high affinity for the D4 receptor, displaying over 400-fold selectivity over the D2 receptor and over 300-fold selectivity over the D3 receptor . This compound is widely used in neuroscience research to study the role of dopamine receptors in various physiological and pathological processes.
Mechanism of Action
Target of Action
PD 168077 maleate is a potent and selective D4 dopamine receptor agonist . The D4 dopamine receptor is one of the five subtypes of dopamine receptors in the brain. It plays a crucial role in the modulation of neuronal functions, including neurotransmission, neurodevelopment, and synaptic plasticity .
Mode of Action
This compound interacts with the D4 dopamine receptor, displaying over 400-fold selectivity over D2 and over 300-fold selectivity over D3 subtypes . This interaction triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses .
Biochemical Pathways
Upon activation of the D4 dopamine receptor, this compound induces the synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons . This process is part of the biochemical pathway involved in synaptic plasticity, a key mechanism underlying learning and memory.
Result of Action
The activation of the D4 dopamine receptor by this compound has been shown to reverse object recognition deficits . This suggests that the compound may have potential therapeutic applications in conditions associated with cognitive impairment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is unstable in ethanol solution . Therefore, the choice of solvent can significantly impact the stability and efficacy of this compound. Additionally, storage conditions can also affect its stability, with recommendations to store the compound at -20°C under desiccating conditions .
Biochemical Analysis
Biochemical Properties
PD 168077 Maleate interacts primarily with the D4 dopamine receptor . It has over 400-fold selectivity over the D2 and over 300-fold selectivity versus the D3 dopamine receptor subtypes . The nature of these interactions involves binding to the D4 receptor, which can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to induce synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons This suggests that this compound can influence cell function by modulating cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the D4 dopamine receptor This binding can lead to changes in gene expression and cellular responses
Preparation Methods
Synthetic Routes and Reaction Conditions: PD 168077 maleate is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of functional groups that confer selectivity for the D4 receptor. The synthetic route typically involves:
- Formation of the piperazine ring.
- Introduction of the cyanophenyl group.
- Coupling with methylbenzamide.
- Formation of the maleate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The final product is purified through recrystallization and other purification techniques to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: PD 168077 maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may affect the compound’s selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
PD 168077 maleate has numerous applications in scientific research:
Neuroscience: It is used to study the role of dopamine D4 receptors in cognitive functions, learning, and memory
Pharmacology: The compound is employed in drug discovery and development to identify potential therapeutic agents targeting dopamine receptors.
Behavioral Studies: Researchers use this compound to investigate the effects of dopamine receptor modulation on behavior and psychiatric disorders.
Comparison with Similar Compounds
PD 168077 maleate is unique in its high selectivity for the dopamine D4 receptor. Similar compounds include:
Quinpirole: A dopamine receptor agonist with less selectivity for the D4 receptor.
Ropinirole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease, with broader receptor activity.
Sumanirole: A selective D2 receptor agonist with different receptor affinity profiles.
This compound stands out due to its exceptional selectivity for the D4 receptor, making it a valuable tool in research focused on this specific receptor subtype.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUGRPISCANHO-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042601 | |
Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630117-19-0 | |
Record name | PD-168077 maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-168077 MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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